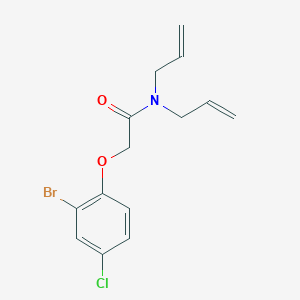
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide is an organic compound that features a bromo-chloro substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and N,N-bis(prop-2-enyl)acetamide.
Reaction Conditions: The phenol is first converted to its phenoxide form using a base such as potassium carbonate in a suitable solvent like acetone.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with an appropriate acylating agent to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy ring can be targets for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allylic positions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products will depend on the nucleophile used, potentially forming various substituted phenoxy derivatives.
Oxidation: Products may include oxidized forms of the allylic groups.
Reduction: Reduced forms of the allylic groups.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.
Materials Science: Use in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro substituents may enhance its binding affinity to certain enzymes or receptors, while the acetamide group can participate in hydrogen bonding interactions. The allylic groups may also play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenoxyacetic acid: Similar structure but lacks the acetamide and allylic groups.
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide: Similar structure but with different alkyl groups on the nitrogen.
2-(2-bromo-4-chlorophenoxy)-N,N-bis(ethyl)acetamide: Similar structure but with ethyl groups instead of allylic groups.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy ring, as well as the bis(prop-2-enyl) groups on the acetamide
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO2/c1-3-7-17(8-4-2)14(18)10-19-13-6-5-11(16)9-12(13)15/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWINIIKFQUKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














